Physicochemical properties of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene
Physicochemical properties of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene
Introduction: Unveiling a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of drug discovery.[1][2] Within this class, 2-Chloro-4-(difluoromethyl)-1-fluorobenzene emerges as a significant building block. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a difluoromethyl group on a benzene ring—offers a versatile platform for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The difluoromethyl (-CF₂H) group, in particular, has garnered substantial attention. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or methyl groups, enabling fine-tuning of a drug candidate's properties.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene, underpinned by experimental insights and authoritative data. Understanding these fundamental characteristics is paramount to harnessing its full potential in synthetic applications.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. 2-Chloro-4-(difluoromethyl)-1-fluorobenzene is systematically identified by the following descriptors.
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Synonyms: 2-Chloro-4-difluoromethyl-1-fluorobenzene, Benzene, 2-chloro-1-(difluoromethyl)-4-fluoro-[4][6]
The spatial arrangement and connectivity of the atoms define the molecule's reactivity and interactions.
Core Physicochemical Properties
The physical state and behavior of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene under various conditions are dictated by its intrinsic properties. These values are crucial for process development, formulation, and reaction optimization.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃ | [4] |
| Molecular Weight | 180.55 g/mol | [4][7] |
| Boiling Point | 159.7 ± 35.0 °C (Predicted) | [6] |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [6] |
Note: Some physical properties for this specific compound are predicted values from chemical databases due to a lack of extensive published experimental data.
Spectroscopic Data and Analysis: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and electronic environment of the compound.
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¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. The spectrum is expected to show two distinct signals: one for the aromatic fluorine and another for the difluoromethyl group. The difluoromethyl fluorine signal will appear as a doublet due to coupling with the adjacent proton. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.[8]
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¹H NMR Spectroscopy : The proton NMR spectrum would be characterized by signals corresponding to the aromatic protons and a triplet for the proton of the difluoromethyl group (due to coupling with the two adjacent fluorine atoms). The precise chemical shifts and coupling constants of the aromatic protons would provide detailed information about their positions relative to the electron-withdrawing substituents.
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¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling), which is a key diagnostic feature. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms.
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Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. Key absorption bands would be expected for C-F stretching vibrations, C-Cl stretching, aromatic C-H stretching, and C=C stretching of the benzene ring. The C-F stretching region, typically between 1000 and 1400 cm⁻¹, can be complex but is highly characteristic.[9]
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Mass Spectrometry (MS) : Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would confirm the molecular weight of 180.55 Da. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and any chlorine-containing fragments, aiding in structural confirmation.
Reactivity, Stability, and Handling
The chemical behavior of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene is governed by the interplay of its functional groups.
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Reactivity : The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the fluorine, chlorine, and difluoromethyl groups. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it enhances the ring's susceptibility to nucleophilic aromatic substitution, where a potent nucleophile can displace one of the halogen atoms, typically the one most activated by the other substituents. The difluoromethyl group itself is generally stable but can participate in reactions under specific conditions, often involving radical intermediates.
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Stability and Storage : The compound is generally stable under standard laboratory conditions. However, as with many halogenated aromatic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials. It is recommended to keep containers tightly sealed to prevent moisture ingress.
Applications in Drug Discovery and Chemical Synthesis
The primary value of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene lies in its role as a versatile intermediate.
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Pharmaceutical Synthesis : Fluorinated building blocks are critical in the synthesis of modern pharmaceuticals.[1] This compound provides a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). The difluoromethyl group is particularly valued for its ability to mimic a hydroxyl group in terms of hydrogen bonding, while increasing lipophilicity and metabolic stability, which can improve a drug's pharmacokinetic profile.[2]
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Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. This molecule serves as a starting material for creating new crop protection agents.
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Organic Synthesis : In synthetic organic chemistry, it is used in cross-coupling reactions and nucleophilic substitution reactions to introduce the 2-chloro-4-(difluoromethyl)-1-fluorophenyl moiety into larger molecules.[10]
Experimental Protocols for Property Determination
To ensure scientific integrity, the determination of physicochemical properties must follow rigorous, validated protocols.
Protocol 1: Determination of Boiling Point by Ebulliometry
This method measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
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Apparatus Setup : Assemble an ebulliometer, which consists of a boiling flask with a side arm, a condenser, and a calibrated thermometer or temperature probe placed in the vapor phase.
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Sample Preparation : Place a small, precisely measured volume of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene into the boiling flask along with a few boiling chips to ensure smooth boiling.
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Heating : Gently heat the flask using a heating mantle.
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Equilibration : Observe the temperature as the liquid begins to boil and a stable reflux is established. The temperature will plateau when the vapor and liquid phases are in equilibrium.
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Data Recording : Record the stable temperature reading as the boiling point. Simultaneously, record the ambient atmospheric pressure using a barometer.
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Correction : If necessary, correct the observed boiling point to standard pressure (1 atm) using a nomograph or the Clausius-Clapeyron relation.
Protocol 2: Spectroscopic Analysis via NMR
This protocol outlines the general steps for acquiring high-resolution NMR spectra.
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Sample Preparation : Accurately weigh approximately 5-10 mg of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquisition of ¹H Spectrum : Set the spectral parameters for a standard proton experiment. Acquire the spectrum, ensuring adequate signal-to-noise ratio.
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Acquisition of ¹³C Spectrum : Change the parameters for a carbon experiment (e.g., using a broadband decoupling sequence like PENDANT or DEPT to obtain information on the number of attached protons). This will require a longer acquisition time.
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Acquisition of ¹⁹F Spectrum : Tune the probe to the fluorine frequency. Acquire the ¹⁹F spectrum. A reference compound like CFCl₃ may be used externally or internally.
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Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for all spectra.
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Analysis : Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz). Correlate the spectral data to the molecular structure.
Conclusion
2-Chloro-4-(difluoromethyl)-1-fluorobenzene is a highly functionalized aromatic compound with a distinct set of physicochemical properties defined by its unique halogen substitution pattern. Its predicted high boiling point and density are consistent with a halogenated aromatic molecule of its mass. The true power of this compound is realized in its spectroscopic signature and its reactivity, which make it an important and versatile building block in the synthesis of high-value chemicals. For researchers in drug discovery, a thorough understanding of its properties—from its NMR fingerprint to its reactivity in nucleophilic substitution—is essential for its effective application in the rational design of next-generation therapeutics and other advanced materials.
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